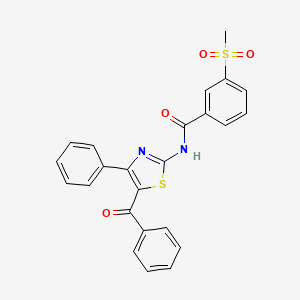
N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(methylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C24H18N2O4S2 and its molecular weight is 462.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(methylsulfonyl)benzamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C24H18N2O4S2
- Molecular Weight : 462.5 g/mol
- CAS Number : 896287-21-1
The molecular structure features a thiazole ring, which is known for its diverse biological activities. The presence of a benzoyl group and a methylsulfonyl group enhances its interaction with biological targets, making it a candidate for further pharmacological studies .
This compound primarily exerts its biological effects through interactions with specific molecular targets, including enzymes and receptors. The thiazole moiety is known to modulate various biochemical pathways by:
- Inhibiting Enzymatic Activity : The compound may bind to the active site of enzymes, blocking their activity and altering metabolic pathways.
- Inducing Apoptosis : Studies suggest that thiazole derivatives can promote programmed cell death in cancer cells by interacting with apoptotic signaling pathways .
Anticancer Activity
Research has indicated that thiazole derivatives possess significant anticancer properties. For instance:
- Cytotoxicity Assays : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's IC50 values indicate potent activity, often surpassing standard chemotherapeutic agents like doxorubicin .
| Cell Line | IC50 (µg/mL) | Reference Drug | IC50 (µg/mL) |
|---|---|---|---|
| A-431 (skin cancer) | 1.98 ± 1.22 | Doxorubicin | 1.61 ± 1.92 |
| U251 (glioblastoma) | <10 | Cisplatin | 0.5 |
The structure–activity relationship (SAR) studies suggest that specific substitutions on the phenyl ring enhance the anticancer activity of thiazole derivatives .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like norfloxacin.
| Bacterial Strain | Zone of Inhibition (mm) | Standard Antibiotic | Zone of Inhibition (mm) |
|---|---|---|---|
| Staphylococcus aureus | 15 | Norfloxacin | 18 |
| Escherichia coli | 12 | Ampicillin | 14 |
The presence of electron-donating groups in the structure has been linked to enhanced antimicrobial efficacy .
Case Studies and Research Findings
- Study on Anticancer Activity : A recent investigation into the anticancer effects of various thiazole derivatives revealed that compounds similar to this compound showed promising results against human melanoma and glioblastoma cell lines, emphasizing the importance of structural modifications for improved potency .
- Antimicrobial Efficacy Assessment : Another study focused on the synthesis and evaluation of thiazole derivatives for their antibacterial properties found that modifications in the benzoyl group significantly influenced their effectiveness against common pathogens, suggesting a pathway for developing new antimicrobial agents .
Properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4S2/c1-32(29,30)19-14-8-13-18(15-19)23(28)26-24-25-20(16-9-4-2-5-10-16)22(31-24)21(27)17-11-6-3-7-12-17/h2-15H,1H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBBLTSTBQLOGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














